molecular formula C19H13ClN2O4S B3701708 3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 462603-86-7

3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

Cat. No.: B3701708
CAS No.: 462603-86-7
M. Wt: 400.8 g/mol
InChI Key: HSMZRBJFNYWGRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the 4-chlorophenyl group. Subsequent steps involve the incorporation of the carbamothioylamino group and the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring, chlorophenyl group, and benzoic acid moiety sets it apart from other similar compounds, making it a valuable subject for research and application .

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S/c20-13-6-4-11(5-7-13)15-8-9-16(26-15)17(23)22-19(27)21-14-3-1-2-12(10-14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMZRBJFNYWGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361719
Record name 3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462603-86-7
Record name 3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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